Cas no 2154238-98-7 (ethyl 2-N-methyl-3-(methylamino)propanamidoacetate)
ethyl 2-N-methyl-3-(methylamino)propanamidoacetate Chemical and Physical Properties
Names and Identifiers
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- EN300-27692298
- ethyl 2-[N-methyl-3-(methylamino)propanamido]acetate
- 2154238-98-7
- ethyl 2-N-methyl-3-(methylamino)propanamidoacetate
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- MDL: MFCD33020534
- Inchi: 1S/C9H18N2O3/c1-4-14-9(13)7-11(3)8(12)5-6-10-2/h10H,4-7H2,1-3H3
- InChI Key: FRVBYOXEIGANST-UHFFFAOYSA-N
- SMILES: O(CC)C(CN(C)C(CCNC)=O)=O
Computed Properties
- Exact Mass: 202.13174244g/mol
- Monoisotopic Mass: 202.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 58.6Ų
ethyl 2-N-methyl-3-(methylamino)propanamidoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27692298-1g |
ethyl 2-[N-methyl-3-(methylamino)propanamido]acetate |
2154238-98-7 | 1g |
$813.0 | 2023-09-10 | ||
| Enamine | EN300-27692298-5g |
ethyl 2-[N-methyl-3-(methylamino)propanamido]acetate |
2154238-98-7 | 5g |
$2360.0 | 2023-09-10 | ||
| Enamine | EN300-27692298-10g |
ethyl 2-[N-methyl-3-(methylamino)propanamido]acetate |
2154238-98-7 | 10g |
$3500.0 | 2023-09-10 | ||
| Enamine | EN300-27692298-0.05g |
ethyl 2-[N-methyl-3-(methylamino)propanamido]acetate |
2154238-98-7 | 95.0% | 0.05g |
$683.0 | 2025-03-20 | |
| Enamine | EN300-27692298-0.1g |
ethyl 2-[N-methyl-3-(methylamino)propanamido]acetate |
2154238-98-7 | 95.0% | 0.1g |
$715.0 | 2025-03-20 | |
| Enamine | EN300-27692298-0.25g |
ethyl 2-[N-methyl-3-(methylamino)propanamido]acetate |
2154238-98-7 | 95.0% | 0.25g |
$748.0 | 2025-03-20 | |
| Enamine | EN300-27692298-0.5g |
ethyl 2-[N-methyl-3-(methylamino)propanamido]acetate |
2154238-98-7 | 95.0% | 0.5g |
$781.0 | 2025-03-20 | |
| Enamine | EN300-27692298-1.0g |
ethyl 2-[N-methyl-3-(methylamino)propanamido]acetate |
2154238-98-7 | 95.0% | 1.0g |
$813.0 | 2025-03-20 | |
| Enamine | EN300-27692298-2.5g |
ethyl 2-[N-methyl-3-(methylamino)propanamido]acetate |
2154238-98-7 | 95.0% | 2.5g |
$1594.0 | 2025-03-20 | |
| Enamine | EN300-27692298-5.0g |
ethyl 2-[N-methyl-3-(methylamino)propanamido]acetate |
2154238-98-7 | 95.0% | 5.0g |
$2360.0 | 2025-03-20 |
ethyl 2-N-methyl-3-(methylamino)propanamidoacetate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on ethyl 2-N-methyl-3-(methylamino)propanamidoacetate
Ethyl 2-N-Methyl-3-(Methylamino)Propanamidoacetate: A Comprehensive Overview
Ethyl 2-N-Methyl-3-(Methylamino)Propanamidoacetate, identified by the CAS number 2154238-98-7, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes an ethyl group attached to a propanamidoacetate moiety. The presence of both methyl and amino groups within its structure contributes to its versatility and potential applications in various chemical and biochemical contexts.
The synthesis of ethyl 2-N-methyl-3-(methylamino)propanamidoacetate involves a series of well-established organic reactions. These include nucleophilic substitutions, amide bond formations, and possibly some form of alkylation to introduce the ethyl group. The exact synthetic pathway may vary depending on the starting materials and desired intermediates, but the overall process is designed to ensure high yield and purity of the final product. Recent advancements in catalytic methods have further enhanced the efficiency of such syntheses, making this compound more accessible for research and industrial applications.
One of the most notable features of ethyl 2-N-methyl-3-(methylamino)propanamidoacetate is its ability to act as a precursor in the synthesis of more complex molecules. For instance, it can serve as a building block for peptide analogs or other bioactive compounds. Its structure allows for easy modification at specific positions, enabling chemists to tailor its properties for specific purposes. This adaptability has been leveraged in drug discovery programs, where small molecule libraries are constructed using such versatile intermediates.
Recent studies have highlighted the potential of this compound in the field of agrochemistry. Specifically, it has been investigated as a component in herbicides and plant growth regulators. The methylamino group within its structure is thought to play a crucial role in interacting with plant enzymes, potentially inhibiting key metabolic pathways. While further research is needed to fully understand its mechanism of action, initial findings suggest that it could be a valuable addition to sustainable agricultural practices.
In addition to its chemical applications, ethyl 2-N-methyl-3-(methylamino)propanamidoacetate has also been studied for its pharmacological properties. Preclinical trials have indicated that it may possess anti-inflammatory and antioxidant activities, making it a candidate for therapeutic interventions. The methyl groups within its structure are believed to enhance its bioavailability and stability within biological systems, which are critical factors for drug development.
The physical properties of this compound are also worth noting. It has a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been instrumental in confirming its structural integrity and purity.
From an environmental perspective, ethyl 2-N-methyl-3-(methylamino)propanamidoacetate has been assessed for its biodegradability. Initial studies suggest that it undergoes microbial degradation under aerobic conditions, with complete mineralization occurring within 4 weeks. This indicates that it has a low environmental impact when used responsibly, which aligns with current trends toward greener chemistry practices.
In conclusion, ethyl 2-N-methyl-3-(methylamino)propanamidoacetate (CAS No: 2154238-98-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural features make it an ideal candidate for both fundamental research and practical applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing chemical science.
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